![molecular formula C19H19ClN2O5 B5501034 3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

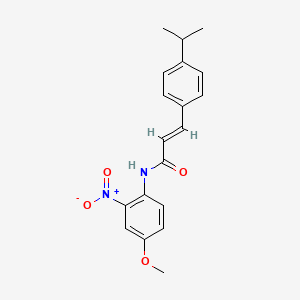

The synthesis of similar acryloyl and amino-acetate compounds involves complex chemical reactions, often utilizing multi-component reactions for efficient synthesis. For example, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via a Ugi four-component reaction at ambient temperature, showcasing a high-yielding protocol that involves reactions between aldehydes, amines, acids, and isocyanides (Ganesh, Saha, Zuckermann, & Sáha, 2017).

Molecular Structure Analysis

The molecular structure of related compounds can be determined using various spectroscopic techniques, including X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. For instance, the molecular structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was elucidated by X-ray diffraction, revealing the conformation and crystalline structure of the compound (Prasanth et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving acylamino and acryloyl compounds are diverse, including polymerization and cyclization reactions. For instance, copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been conducted to synthesize polymers for industrial applications, demonstrating the reactivity and versatility of these compounds (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Copolymerization and Applications in the Leather Industry : The synthesis and copolymerization of 4-chlorophenyl acrylate with methyl acrylate have been detailed, including characterization and applications in the leather industry. This study demonstrates the preparation of polymers and their potential industrial applications, showcasing the versatility of chlorophenyl acrylate derivatives (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Antimicrobial Properties of Arylsubstituted Halogen(thiocyanato)amides : Research on the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has highlighted their antimicrobial properties. This indicates the potential application of similar compounds in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate : A related compound, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, was synthesized via a high-yielding Ugi four-component reaction. This process and the characterization of the resulting glycine ester derivative add to the understanding of the synthetic versatility of acryloyl derivatives (Ganesh, Saha, Zuckermann, & Sáha, 2017).

Potential Applications

Antioxidant Activity : The synthesis and antioxidant activity of some chalcones containing N-arylacetamide group demonstrate the relevance of chlorophenyl acrylate derivatives in creating compounds with potential antioxidant applications. This suggests that similar compounds could be investigated for their antioxidant properties (Nguyen et al., 2021).

Photopolymerization : Research into nitroxide-mediated photopolymerization using compounds with chromophore groups linked to the aminoxyl function highlights a potential application in materials science. This study underscores the utility of acryloyl derivatives in developing new materials through photopolymerization processes (Guillaneuf et al., 2010).

Eigenschaften

IUPAC Name |

3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O5/c1-13(23)26-11-3-9-21-18(24)16(12-14-5-7-15(20)8-6-14)22-19(25)17-4-2-10-27-17/h2,4-8,10,12H,3,9,11H2,1H3,(H,21,24)(H,22,25)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERKLPJJGFGFFV-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)